molecular formula C7H7N5O B1497638 4-(1H-Tetrazol-5-yloxy)aniline CAS No. 467226-44-4

4-(1H-Tetrazol-5-yloxy)aniline

Cat. No.: B1497638
CAS No.: 467226-44-4
M. Wt: 177.16 g/mol
InChI Key: KYRUSFOAGBAPGT-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-5-yloxy)aniline: is a heterocyclic compound with the molecular formula C7H7N5O. It is characterized by the presence of a tetrazole ring attached to an aniline moiety through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Tetrazol-5-yloxy)aniline typically involves the reaction of 4-hydroxyaniline with sodium azide and a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide or water .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The production is carried out in specialized reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Tetrazol-5-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-(1H-Tetrazol-5-yloxy)aniline is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The tetrazole ring is known to mimic the carboxylate group in biological systems, making this compound a candidate for drug design and development .

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features allow for the design of molecules with improved pharmacokinetic and pharmacodynamic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer science, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 4-(1H-Tetrazol-5-yloxy)aniline involves its interaction with specific molecular targets and pathways. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The aniline moiety can participate in electron transfer reactions, modulating the activity of enzymes and receptors. These interactions contribute to the compound’s bioactivity and potential therapeutic effects .

Comparison with Similar Compounds

Comparison: 4-(1H-Tetrazol-5-yloxy)aniline is unique due to the presence of both the tetrazole ring and the aniline moiety connected through an oxygen atom. This structural feature imparts distinct reactivity and stability compared to other similar compounds. The tetrazole ring enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, while the aniline moiety provides a site for further functionalization. These properties make this compound a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

4-(2H-tetrazol-5-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-5-1-3-6(4-2-5)13-7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRUSFOAGBAPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650907
Record name 4-[(2H-Tetrazol-5-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467226-44-4
Record name 4-[(2H-Tetrazol-5-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-Tetrazol-5-yloxy)aniline
Reactant of Route 2
4-(1H-Tetrazol-5-yloxy)aniline
Reactant of Route 3
4-(1H-Tetrazol-5-yloxy)aniline
Reactant of Route 4
4-(1H-Tetrazol-5-yloxy)aniline
Reactant of Route 5
4-(1H-Tetrazol-5-yloxy)aniline
Reactant of Route 6
4-(1H-Tetrazol-5-yloxy)aniline

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